Dimethyl [2-(2,5-dimethylphenyl)-2-oxoethyl]phosphonate
Description
Properties
CAS No. |
724705-90-2 |
|---|---|
Molecular Formula |
C12H17O4P |
Molecular Weight |
256.23 g/mol |
IUPAC Name |
2-dimethoxyphosphoryl-1-(2,5-dimethylphenyl)ethanone |
InChI |
InChI=1S/C12H17O4P/c1-9-5-6-10(2)11(7-9)12(13)8-17(14,15-3)16-4/h5-7H,8H2,1-4H3 |
InChI Key |
WDIRVNODFRWWTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CP(=O)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [2-(2,5-dimethylphenyl)-2-oxoethyl]phosphonate typically involves the reaction of 2,5-dimethylphenylacetyl chloride with dimethyl phosphite. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the phosphonate ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [2-(2,5-dimethylphenyl)-2-oxoethyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine oxides.
Scientific Research Applications
Dimethyl [2-(2,5-dimethylphenyl)-2-oxoethyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dimethyl [2-(2,5-dimethylphenyl)-2-oxoethyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit or modulate the activity of enzymes that utilize phosphate substrates. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Key Observations :
- For example, methoxy-substituted analogs (e.g., compound 15 in ) exhibit distinct $ ^1H $ NMR shifts (δ 7.62 ppm for aromatic protons) compared to methyl-substituted derivatives .
- Electron-withdrawing groups (chlorine) reduce aromatic ring reactivity, as seen in compound 4r (), which requires harsher reaction conditions for synthesis.
Variations in Phosphonate Ester Groups
The nature of the ester groups (methyl vs. ethyl) significantly impacts physical properties and reactivity:
Key Observations :
- Dimethyl esters (e.g., target compound) are generally more volatile and less lipophilic than diethyl analogs, affecting their solubility in organic solvents.
- Trifluoroethyl esters () exhibit superior hydrolytic stability, making them suitable for applications requiring prolonged shelf life.
Alkyl vs. Aromatic Ketone Derivatives
Comparisons with non-aromatic α-ketophosphonates highlight the role of the aryl group:
Key Observations :
Key Observations :
- Methoxy-substituted compounds () achieve high yields (85%) under copper catalysis, whereas chlorine-substituted analogs () require optimized conditions for comparable efficiency (75%).
- The target compound’s synthesis may face challenges due to steric effects from 2,5-dimethyl groups, necessitating longer reaction times or elevated temperatures .
Biological Activity
Dimethyl [2-(2,5-dimethylphenyl)-2-oxoethyl]phosphonate is a phosphonate compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article presents a comprehensive overview of its synthesis, biological activity, and relevant research findings.
1. Synthesis of this compound
The synthesis of this compound typically involves the Pudovik reaction, where dimethyl phosphite reacts with appropriate carbonyl compounds in the presence of a catalyst such as diethylamine. The reaction conditions can significantly influence the yield and purity of the product.
Table 1: Synthesis Conditions and Yields
| Catalyst Concentration | Reaction Time | Yield (%) |
|---|---|---|
| 5% DEA | 8 hours | 62-87 |
| 40% DEA | 8 hours | >90 |
2.1 Anticancer Properties
Recent studies have explored the cytostatic effects of various derivatives of dimethyl phosphonate compounds, including this compound. The biological activity was evaluated using the MTT assay on several cancer cell lines.
Key Findings:
- Cytostatic Activity: The compound demonstrated moderate to high cytostatic effects on human cancer cell lines such as A431 (epidermoid carcinoma) and MDA-MB 231 (breast adenocarcinoma).
- IC50 Values: The effective concentration at which 50% inhibition occurs varies among different derivatives and cell lines. For instance, one derivative showed an IC50 value of approximately 50 µM against MDA-MB 231 cells.
Table 2: Cytostatic Effects on Cancer Cell Lines
| Compound | Cell Line | Cytostasis (%) at 50 µM |
|---|---|---|
| 2b | A431 | 49.9 |
| 5d | MDA-MB 231 | 48.9 |
| 5e-1 | MDA-MB 231 | 69.9 |
| 5e-1 | Ebc-1 (lung carcinoma) | 72.4 |
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Enzymes: The compound has been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis: Studies suggest that certain derivatives can trigger apoptotic pathways in cancer cells.
Case Study: Inhibition of Cancer Cell Growth
A study involving the treatment of MDA-MB 231 cells with this compound revealed significant growth inhibition compared to untreated controls. The treated cells displayed morphological changes indicative of apoptosis.
Research Findings
Recent literature highlights that phosphonate derivatives exhibit a range of biological activities beyond anticancer effects, including:
- Antimicrobial Activity: Certain derivatives have shown efficacy against bacterial strains.
- Enzyme Inhibition: Compounds similar to this compound are being investigated for their potential to inhibit enzymes involved in metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
